molecular formula C7H5ClF3N B091045 3-Amino-4-chlorobenzotrifluoride CAS No. 121-50-6

3-Amino-4-chlorobenzotrifluoride

Cat. No. B091045
CAS RN: 121-50-6
M. Wt: 195.57 g/mol
InChI Key: VKTTYIXIDXWHKW-UHFFFAOYSA-N
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Patent
US08507693B2

Procedure details

N-methylpyrrolidone (1050 ml) was charged in an autoclave along with 102 g anhydrous activated potassium fluoride, 377 g 3,4-dichlorobenzotrifluoride was added. Ammonia (158 g) gas was passed in the reactor from the pressure pot at ambient temperature. The content of the reactor was heated to 245° C.-250° C. over a period of 2 hours to get reactor pressure of 30-32 kg/cm2. Excess NH3 was fed from the pressure pot to maintain the reactor pressure at 38-40 kg/cm2 at 245-250° C. liquid temperature. Reaction mixture was maintained at 245-250° C. and at 38-40 kg/cm2 pressure for further 8 hours. Reaction mixture was cooled to ambient temperature and NH3 was vented and recovered. Reaction mixture was filtered and on fractionation gave 77% yield of 2-chloro-4-trifluoromethylaniline and 13% yield of 2-chloro-5-trifluoromethyl aniline based on consumed 3,4-dichlorobenzotrifluoride.
Quantity
158 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
102 g
Type
reactant
Reaction Step Four
Quantity
377 g
Type
reactant
Reaction Step Four
Quantity
1050 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F-].[K+].[Cl:3][C:4]1[CH:5]=[C:6]([C:11]([F:14])([F:13])[F:12])[CH:7]=[CH:8][C:9]=1[Cl:10].[NH3:15]>CN1CCCC1=O>[Cl:3][C:4]1[CH:5]=[C:6]([C:11]([F:14])([F:13])[F:12])[CH:7]=[CH:8][C:9]=1[NH2:15].[Cl:10][C:9]1[CH:8]=[CH:7][C:6]([C:11]([F:14])([F:13])[F:12])=[CH:5][C:4]=1[NH2:15] |f:0.1|

Inputs

Step One
Name
Quantity
158 g
Type
reactant
Smiles
N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Four
Name
Quantity
102 g
Type
reactant
Smiles
[F-].[K+]
Name
Quantity
377 g
Type
reactant
Smiles
ClC=1C=C(C=CC1Cl)C(F)(F)F
Name
Quantity
1050 mL
Type
solvent
Smiles
CN1C(CCC1)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
247.5 (± 2.5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
was passed in the reactor from the pressure pot at ambient temperature
TEMPERATURE
Type
TEMPERATURE
Details
The content of the reactor was heated to 245° C.-250° C. over a period of 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
to get reactor pressure of 30-32 kg/cm2
CUSTOM
Type
CUSTOM
Details
Reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
was maintained at 245-250° C. and at 38-40 kg/cm2 pressure for further 8 hours
Duration
8 h
CUSTOM
Type
CUSTOM
Details
Reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
was cooled to ambient temperature
CUSTOM
Type
CUSTOM
Details
recovered
CUSTOM
Type
CUSTOM
Details
Reaction mixture
FILTRATION
Type
FILTRATION
Details
was filtered and on fractionation

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(N)C=CC(=C1)C(F)(F)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 77%
Name
Type
product
Smiles
ClC1=C(N)C=C(C=C1)C(F)(F)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 13%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08507693B2

Procedure details

N-methylpyrrolidone (1050 ml) was charged in an autoclave along with 102 g anhydrous activated potassium fluoride, 377 g 3,4-dichlorobenzotrifluoride was added. Ammonia (158 g) gas was passed in the reactor from the pressure pot at ambient temperature. The content of the reactor was heated to 245° C.-250° C. over a period of 2 hours to get reactor pressure of 30-32 kg/cm2. Excess NH3 was fed from the pressure pot to maintain the reactor pressure at 38-40 kg/cm2 at 245-250° C. liquid temperature. Reaction mixture was maintained at 245-250° C. and at 38-40 kg/cm2 pressure for further 8 hours. Reaction mixture was cooled to ambient temperature and NH3 was vented and recovered. Reaction mixture was filtered and on fractionation gave 77% yield of 2-chloro-4-trifluoromethylaniline and 13% yield of 2-chloro-5-trifluoromethyl aniline based on consumed 3,4-dichlorobenzotrifluoride.
Quantity
158 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
102 g
Type
reactant
Reaction Step Four
Quantity
377 g
Type
reactant
Reaction Step Four
Quantity
1050 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F-].[K+].[Cl:3][C:4]1[CH:5]=[C:6]([C:11]([F:14])([F:13])[F:12])[CH:7]=[CH:8][C:9]=1[Cl:10].[NH3:15]>CN1CCCC1=O>[Cl:3][C:4]1[CH:5]=[C:6]([C:11]([F:14])([F:13])[F:12])[CH:7]=[CH:8][C:9]=1[NH2:15].[Cl:10][C:9]1[CH:8]=[CH:7][C:6]([C:11]([F:14])([F:13])[F:12])=[CH:5][C:4]=1[NH2:15] |f:0.1|

Inputs

Step One
Name
Quantity
158 g
Type
reactant
Smiles
N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Four
Name
Quantity
102 g
Type
reactant
Smiles
[F-].[K+]
Name
Quantity
377 g
Type
reactant
Smiles
ClC=1C=C(C=CC1Cl)C(F)(F)F
Name
Quantity
1050 mL
Type
solvent
Smiles
CN1C(CCC1)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
247.5 (± 2.5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
was passed in the reactor from the pressure pot at ambient temperature
TEMPERATURE
Type
TEMPERATURE
Details
The content of the reactor was heated to 245° C.-250° C. over a period of 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
to get reactor pressure of 30-32 kg/cm2
CUSTOM
Type
CUSTOM
Details
Reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
was maintained at 245-250° C. and at 38-40 kg/cm2 pressure for further 8 hours
Duration
8 h
CUSTOM
Type
CUSTOM
Details
Reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
was cooled to ambient temperature
CUSTOM
Type
CUSTOM
Details
recovered
CUSTOM
Type
CUSTOM
Details
Reaction mixture
FILTRATION
Type
FILTRATION
Details
was filtered and on fractionation

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(N)C=CC(=C1)C(F)(F)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 77%
Name
Type
product
Smiles
ClC1=C(N)C=C(C=C1)C(F)(F)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 13%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.